Rosmarinyl glucoside

概要

説明

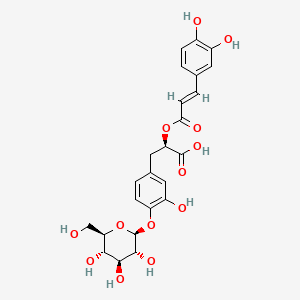

Rosmarinyl glucoside is a compound derived from rosmarinic acid, a natural polyphenol found in rosemary. It is created through glycosylation, where a glucose molecule is attached to rosmarinic acid. This modification makes rosmarinic acid more bioavailable, water-soluble, and stable in formulations. This compound is known for its antioxidant, anti-inflammatory, and photoprotective properties, making it a valuable ingredient in skincare products .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rosmarinyl glucoside involves the enzymatic glycosylation of rosmarinic acid. This process typically uses glycosyltransferase enzymes to attach a glucose molecule to the rosmarinic acid. The reaction conditions include an aqueous medium and a controlled temperature to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using biotechnological processes. These methods involve the use of microbial or plant cell cultures to produce the glycosyltransferase enzymes required for the glycosylation reaction. The process is optimized for high yield and purity, ensuring the compound’s stability and bioavailability .

化学反応の分析

Glycosylation and Hydrolysis

Rosmarinyl glucoside is synthesized via enzymatic glycosylation, where a glucose molecule is attached to rosmarinic acid. This modification enhances water solubility and stability compared to the parent compound . The reaction is reversible under physiological conditions:

Hydrolysis Reaction :

this compound → Rosmarinic acid + Glucose

This process occurs in the presence of β-glucosidases or acidic/basic environments, regenerating bioactive rosmarinic acid .

Stability Under Thermal and Photolytic Conditions

Studies on herbal medicinal products (HMPs) containing this compound derivatives reveal:

Table 1: Stability of Rosmarinic Acid Derivatives in Liquid HMPs

Glycosylation reduces isomerization risks (e.g., trans- to cis-rosmarinic acid) under UV light or high temperatures compared to non-glycosylated forms .

Enzyme Inhibition Activity

This compound exhibits dose-dependent inhibition of proteolytic enzymes:

Table 2: Enzyme Inhibition Profiles (IC₅₀ Values)

| Enzyme | IC₅₀ (µg/mL) | Biological Relevance | Source |

|---|---|---|---|

| Elastase | 101.3 | Anti-aging (collagen preservation) | |

| Hyaluronidase | 89.6 | Hydration maintenance | |

| Metalloproteases | 48.4 | Extracellular matrix protection |

These interactions occur via competitive binding to enzyme active sites, preventing substrate cleavage .

Degradation Kinetics in Formulations

Long-term studies (24 months) show:

-

Zero-order kinetics for rosmarinic acid in sage tincture (R² = 0.98) .

-

Non-linear degradation in thyme syrup, suggesting complex matrix effects .

-

Stabilizing factors include low-temperature storage (<25°C) and absence of protic solvents .

Table 3: Reactivity Comparison

| Property | This compound | Rosmarinic Acid |

|---|---|---|

| Solubility in water | High | Low |

| Thermal stability | Stable up to 40°C | Prone to isomerization |

| Bioavailability | Prodrug (hydrolysis-dependent) | Direct activity |

Glycosylation shields the phenolic hydroxyl groups, reducing oxidative degradation .

Synthetic and Metabolic Pathways

科学的研究の応用

Dermatological Applications

1.1 Skin Health and Anti-Aging Properties

Rosmarinyl glucoside is primarily recognized for its role in skincare formulations due to its stability and bioavailability. It is derived from rosmarinic acid through glycosylation, enhancing its solubility and stability in cosmetic products. The compound has been shown to:

- Protect Collagen : It guards the extracellular matrix, maintaining collagen integrity and preventing degradation by inhibiting collagenase enzymes .

- Antioxidant Activity : this compound captures free radicals, thus mitigating oxidative stress that can lead to skin aging .

- Hydration Maintenance : By inhibiting hyaluronidase, it helps preserve hyaluronic acid levels in the skin, promoting hydration and plumpness .

A study demonstrated that topical application of formulations containing this compound significantly improved skin conditions related to aging and environmental damage .

1.2 Treatment of Rosacea

Recent research indicates that this compound may be beneficial in treating rosacea, particularly erythematotelangiectatic rosacea. In clinical trials, it was found to:

- Reduce Inflammation : The active ingredient decreased the release of inflammatory cytokines such as IL-8 and TNF-α .

- Inhibit Angiogenesis : It limited new blood vessel formation by inhibiting vascular endothelial growth factor (VEGF), which is crucial in rosacea pathology .

Pharmacological Applications

2.1 Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Studies have shown that it can alleviate symptoms associated with acute lung injury in mice infected with influenza virus by:

- Reducing Cytokine Levels : It lowers levels of inflammatory cytokines (IL-4, IL-5) and oxidative damage markers (SOD, MDA) in treated subjects .

- Enhancing Survival Rates : Mice treated with this compound showed improved survival rates and reduced body weight loss during viral infections .

2.2 Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) activity in vitro, suggesting potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial .

Agricultural Applications

3.1 Bio-Insecticide Potential

The insecticidal properties of this compound have been explored as a natural pesticide. Its efficacy against agricultural pests has been demonstrated through:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes like AChE in larval tissues, indicating potential use as a bio-insecticide .

- Moderate Toxicity Levels : The IC50 values for larval sensitivity suggest that while effective, further studies are necessary to optimize its use without harming non-target species .

Summary of Key Findings

作用機序

Rosmarinyl glucoside exerts its effects through several mechanisms:

Antioxidant Activity: It captures free radicals, preventing oxidative damage to cells.

Enzyme Inhibition: It inhibits enzymes such as collagenase and hyaluronidase, which are involved in the degradation of collagen and hyaluronic acid, respectively.

Anti-inflammatory Effects: It reduces the production of inflammatory mediators like prostaglandin E2 and nuclear factor kappa B.

Molecular Targets and Pathways:

Hyaluronidase: Inhibition of this enzyme prevents the breakdown of hyaluronic acid, maintaining skin hydration.

Collagenase (MMP9): Inhibition of this enzyme protects collagen from degradation, preserving skin firmness.

Prostaglandin E2 and Nuclear Factor Kappa B: These pathways are involved in inflammation, and their inhibition reduces inflammatory responses.

類似化合物との比較

Rosmarinic Acid: The parent compound of rosmarinyl glucoside, known for its antioxidant and anti-inflammatory properties.

Caffeic Acid: Another polyphenol with similar antioxidant properties.

Chlorogenic Acid: A polyphenol found in coffee, known for its antioxidant and anti-inflammatory effects.

Uniqueness of this compound: this compound is unique due to its enhanced stability and bioavailability compared to rosmarinic acid. The glycosylation process makes it more suitable for use in formulations, providing sustained antioxidant and anti-inflammatory effects. Its ability to inhibit specific enzymes involved in skin aging further distinguishes it from other similar compounds .

生物活性

Rosmarinyl glucoside, a glycosylated form of rosmarinic acid, has garnered significant attention due to its diverse biological activities, particularly in the fields of dermatology and pharmacology. This article explores the compound's biological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound (CAS: 910028-78-3) is a water-soluble compound formed by the glycosylation of rosmarinic acid with glucose. This modification enhances its stability and bioavailability compared to its parent compound, making it suitable for various formulations, especially in skincare products .

Antioxidant Activity

Mechanism of Action : this compound exhibits potent antioxidant properties, primarily by scavenging free radicals and inhibiting oxidative stress. This activity is crucial in protecting cellular components from damage associated with aging and environmental stressors.

Research Findings : Studies have shown that this compound can protect collagen and hyaluronic acid from degradation by inhibiting enzymes such as matrix metalloproteinases (MMPs) and hyaluronidase . The inhibition of these enzymes is vital for maintaining the integrity of the extracellular matrix (ECM), which is essential for skin firmness and resilience.

Anti-inflammatory Properties

In Vivo Studies : this compound has demonstrated significant anti-inflammatory effects in various animal models. For instance, it has been shown to alleviate symptoms of acute lung injury in mice infected with influenza virus by reducing inflammatory cytokines and oxidative damage markers .

In Vitro Studies : In cellular models, this compound inhibited the release of pro-inflammatory mediators such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent in treating skin conditions like rosacea .

Inhibition of Enzymatic Activity

This compound has been studied for its inhibitory effects on various enzymes involved in inflammation and tissue remodeling:

| Enzyme | IC50 Value (µg/mL) |

|---|---|

| Acetylcholinesterase (AChE) | 124.2 |

| Alkaline Phosphatase (ALP) | 149.3 |

| Acid Phosphatase (ACP) | 157.8 |

| Gamma-Aminobutyric Acid-Transaminase (GABA-T) | 204.8 |

These findings suggest that this compound may play a role in neuroprotection and anti-aging therapies by modulating these enzymatic pathways .

Case Studies and Clinical Applications

- Skin Health : A clinical study involving volunteers with erythematotelangiectatic rosacea showed that topical application of a serum containing this compound significantly reduced visible symptoms over 28 days. The treatment led to decreased inflammation and improved skin appearance without notable side effects .

- Respiratory Health : Research on this compound's effects on lung inflammation revealed its potential to mitigate damage caused by respiratory infections, highlighting its role as a therapeutic agent against viral-induced lung injuries .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antioxidant Activity : Protects against oxidative stress.

- Anti-inflammatory Effects : Reduces inflammation markers in both in vitro and in vivo studies.

- Enzymatic Inhibition : Modulates critical enzymes involved in inflammation and tissue remodeling.

- Clinical Efficacy : Demonstrated benefits in treating skin conditions like rosacea.

特性

IUPAC Name |

(2R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O13/c25-10-18-20(30)21(31)22(32)24(37-18)36-16-5-2-12(8-15(16)28)9-17(23(33)34)35-19(29)6-3-11-1-4-13(26)14(27)7-11/h1-8,17-18,20-22,24-28,30-32H,9-10H2,(H,33,34)/b6-3+/t17-,18-,20-,21+,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPUVZAXOLYUDN-PRFRQLEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238363 | |

| Record name | Rosmarinyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910028-78-3 | |

| Record name | Rosmarinyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910028783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosmarinyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSMARINYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LBK307OWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。